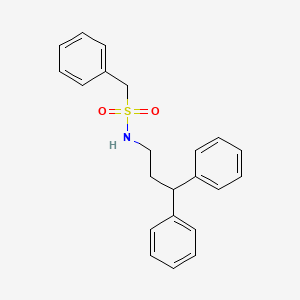![molecular formula C10H7ClN2O3S2 B7459722 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid, also known as CCTA, is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid could be used as a scaffold for the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid and its potential applications in various disease states.
Synthesis Methods
The synthesis of 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid to form 2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid. The final product is obtained after purification by recrystallization.
properties
IUPAC Name |
2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S2/c11-7-2-1-6(18-7)9(16)13-10-12-4-5(17-10)3-8(14)15/h1-2,4H,3H2,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQZNDZHLVOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)